molecular formula C18H22N2O2S B2864478 N-(4-methoxybenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide CAS No. 1396746-86-3

N-(4-methoxybenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide

Cat. No.: B2864478
CAS No.: 1396746-86-3
M. Wt: 330.45
InChI Key: JKWHZXLGWPZCNC-UHFFFAOYSA-N
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Description

N-(4-methoxybenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a benzyl group attached to a piperidine ring, which is further substituted with a thiophene moiety and a carboxamide group. Its unique structure makes it a subject of interest for scientific research and industrial applications.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 4-methoxybenzylamine and thiophen-3-ylpiperidine-1-carboxylic acid.

  • Reaction Steps: The two starting materials undergo a coupling reaction, often facilitated by a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

  • Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity.

Industrial Production Methods:

  • Scale-Up: The synthesis process is scaled up in industrial settings using reactors designed to handle larger volumes and ensure consistent product quality.

  • Quality Control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can occur, where the carboxamide group may be substituted with other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: KMnO4, H2O2, and acidic conditions.

  • Reduction: LiAlH4, NaBH4, and anhydrous ether.

  • Substitution: Various nucleophiles and polar aprotic solvents.

Major Products Formed:

  • Oxidation Products: Carboxylic acids or ketones.

  • Reduction Products: Amines or alcohols.

  • Substitution Products: Amides or esters.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: The compound is used in the manufacturing of specialty chemicals and materials.

Mechanism of Action

The mechanism by which N-(4-methoxybenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact mechanism depends on the specific application and target system.

Comparison with Similar Compounds

  • N-(4-methoxybenzyl)oxetan-3-amine: Similar structure but with an oxetane ring instead of piperidine.

  • N-(4-methoxybenzyl)-N-methylamine: Similar benzyl group but with a methyl group instead of thiophene.

Uniqueness: N-(4-methoxybenzyl)-4-(thiophen-3-yl)piperidine-1-carboxamide is unique due to its combination of the benzyl group, piperidine ring, and thiophene moiety, which provides distinct chemical and biological properties compared to similar compounds.

This comprehensive overview highlights the significance of this compound in scientific research and industrial applications. Its unique structure and versatile reactivity make it a valuable compound for various fields.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-4-thiophen-3-ylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O2S/c1-22-17-4-2-14(3-5-17)12-19-18(21)20-9-6-15(7-10-20)16-8-11-23-13-16/h2-5,8,11,13,15H,6-7,9-10,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKWHZXLGWPZCNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)N2CCC(CC2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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